molecular formula C20H21F3N2O4S B2403661 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1021040-83-4

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Numéro de catalogue B2403661
Numéro CAS: 1021040-83-4
Poids moléculaire: 442.45
Clé InChI: OAXYXYIPKLVGGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.

Applications De Recherche Scientifique

Aldo-Keto Reductase Inhibitors

Aldo-Keto Reductase (AKR) 1C3 inhibitors , such as N-phenylsulfonyl-indoles and N-(benzimidazoylylcarbonyl)-N-(indoylylcarbonyl)-N-(pyridinepyrrolyl)-piperidines, represent a critical area of research. These inhibitors are explored for their potential advantages over existing therapeutics in treating cancers like castration-resistant prostate cancer, breast cancer, and acute myeloid leukemia. Research focuses on evaluating these inhibitors' potency, specificity, efficacy in cell-based and xenograft models, and clinical utility. The exploration of bifunctional compounds that inhibit AKR1C3 and block its androgen receptor coactivator function or act as direct acting AR antagonists is particularly noted (Penning, 2017).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over the last 15 years illustrates the scientific interest in synthesizing novel compounds with potential as drug candidates. These compounds show promising cytotoxic properties, often more potent than contemporary anticancer drugs, with mechanisms involving apoptosis induction and modulation of multi-drug resistance. Their investigation extends into antimalarial and antimycobacterial properties, highlighting their broad therapeutic potential and the importance of structure-activity relationships (Hossain et al., 2020).

Microbial Degradation of Environmental Contaminants

Research on microbial degradation of polyfluoroalkyl chemicals in the environment has significant implications for understanding and mitigating the impact of these persistent organic pollutants. Studies focusing on laboratory investigations of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives aim to bridge knowledge gaps in environmental biodegradability. These efforts are critical for evaluating environmental fate, effects of precursors, and their links to perfluorinated acids, with an emphasis on quantitative and qualitative relationships, microbial degradation pathways, and identification of novel degradation intermediates (Liu & Avendaño, 2013).

Sulfonamide Research

Sulfonamides are highlighted for their presence in clinically used drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics. Recent patents and literature on sulfonamides explore their utility in new therapeutic contexts, such as antiglaucoma agents or antitumor agents targeting specific isoforms of carbonic anhydrase. This research underscores the continuous evolution and application of sulfonamide chemistry in developing novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Propriétés

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c21-20(22,23)29-17-11-9-15(10-12-17)24-19(26)14-16-6-4-5-13-25(16)30(27,28)18-7-2-1-3-8-18/h1-3,7-12,16H,4-6,13-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXYXYIPKLVGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.